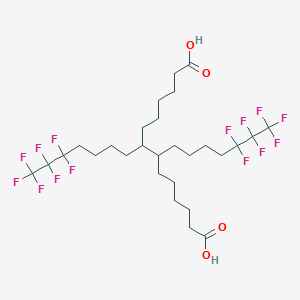
Bis(2,4-dichlorophenyl)vinylenedicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-dichlorophenyl)vinylenedicarbamate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a vinylenedicarbamate backbone. Its molecular formula is C16H10Cl4N2O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dichlorophenyl)vinylenedicarbamate typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable vinylenedicarbamate precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4-dichlorophenyl)vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2,4-dichlorophenyl)vinylenedicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(2,4-dichlorophenyl)vinylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4-dichlorophenyl)phosphate
- Bis(2,4-dichlorophenyl)chlorophosphate
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
Bis(2,4-dichlorophenyl)vinylenedicarbamate is unique due to its specific structural features and the presence of the vinylenedicarbamate backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
73622-83-0 |
|---|---|
Molekularformel |
C16H10Cl4N2O4 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) N-[(E)-2-[(2,4-dichlorophenoxy)carbonylamino]ethenyl]carbamate |
InChI |
InChI=1S/C16H10Cl4N2O4/c17-9-1-3-13(11(19)7-9)25-15(23)21-5-6-22-16(24)26-14-4-2-10(18)8-12(14)20/h1-8H,(H,21,23)(H,22,24)/b6-5+ |
InChI-Schlüssel |
CEZNHSFLQCAVSO-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)N/C=C/NC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)NC=CNC(=O)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)

![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)

![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)


